molecular formula C9H11FO2S B3349228 1-Fluoro-2-(methoxymethoxy)-3-(methylthio)benzene CAS No. 210350-60-0

1-Fluoro-2-(methoxymethoxy)-3-(methylthio)benzene

Cat. No.: B3349228
CAS No.: 210350-60-0
M. Wt: 202.25 g/mol
InChI Key: ZJPPIHRAWZQBGZ-UHFFFAOYSA-N
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Description

1-Fluoro-2-(methoxymethoxy)-3-(methylthio)benzene is an organic compound with the molecular formula C9H11FO2S It is characterized by the presence of a fluorine atom, a methoxymethoxy group, and a methylthio group attached to a benzene ring

Preparation Methods

The synthesis of 1-Fluoro-2-(methoxymethoxy)-3-(methylthio)benzene typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as fluorobenzene, methoxymethanol, and methylthiol.

    Reaction Conditions: The fluorobenzene undergoes a nucleophilic aromatic substitution reaction with methoxymethanol in the presence of a base such as sodium hydride to introduce the methoxymethoxy group

    Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-Fluoro-2-(methoxymethoxy)-3-(methylthio)benzene can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.

    Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.

    Common Reagents and Conditions: Typical reagents include bases (e.g., sodium hydride), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while nucleophilic substitution of the fluorine atom results in various substituted derivatives.

Scientific Research Applications

1-Fluoro-2-(methoxymethoxy)-3-(methylthio)benzene has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its unique functional groups.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Fluoro-2-(methoxymethoxy)-3-(methylthio)benzene involves its interaction with molecular targets through its functional groups:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting their activity or altering their function.

    Pathways Involved: The specific pathways affected depend on the biological context and the nature of the interactions. For example, the compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.

Comparison with Similar Compounds

1-Fluoro-2-(methoxymethoxy)-3-(methylthio)benzene can be compared with other similar compounds to highlight its uniqueness:

Properties

IUPAC Name

1-fluoro-2-(methoxymethoxy)-3-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO2S/c1-11-6-12-9-7(10)4-3-5-8(9)13-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJPPIHRAWZQBGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C=CC=C1SC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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